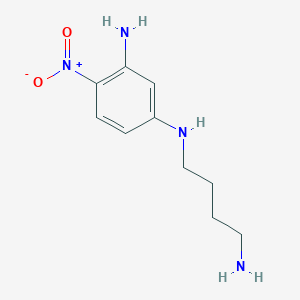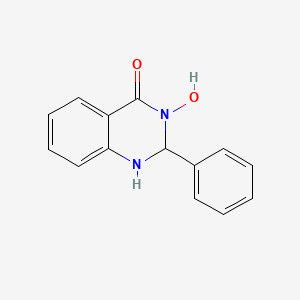![molecular formula C28H22N4O10S B11104482 Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]](/img/structure/B11104482.png)
Sulfonyldibenzene-4,1-diyl bis[(4-methyl-2-nitrophenyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitro, sulfonyl, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE typically involves multi-step organic reactions. The process begins with the nitration of toluene to form 4-methyl-2-nitrotoluene. This intermediate undergoes further reactions, including sulfonation, amidation, and carbamation, to introduce the sulfonyl and carbamate groups. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and isocyanates for carbamation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while oxidation can produce nitroso compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivative used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)UREA
- 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)THIOCARBAMATE
Uniqueness
The uniqueness of 4-[(4-{[(4-METHYL-2-NITROANILINO)CARBONYL]OXY}PHENYL)SULFONYL]PHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, depending on the context of its use.
Properties
Molecular Formula |
C28H22N4O10S |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
[4-[4-[(4-methyl-2-nitrophenyl)carbamoyloxy]phenyl]sulfonylphenyl] N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C28H22N4O10S/c1-17-3-13-23(25(15-17)31(35)36)29-27(33)41-19-5-9-21(10-6-19)43(39,40)22-11-7-20(8-12-22)42-28(34)30-24-14-4-18(2)16-26(24)32(37)38/h3-16H,1-2H3,(H,29,33)(H,30,34) |
InChI Key |
AIMNKQNWBYRURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)NC4=C(C=C(C=C4)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104404.png)

![(4-{2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazol-4-yl}phenyl)(phenyl)methanone](/img/structure/B11104420.png)
![methyl 4-[(E)-(2-{4-oxo-4-[(2,4,6-trimethylphenyl)amino]butanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B11104435.png)
![Ethyl 3-amino-4,6-dimethyl-5-(phenylcarbamoyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11104440.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (non-preferred name)](/img/structure/B11104454.png)
![(1S,2S,3aR)-2-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11104459.png)

![[(3E)-3-(2-acetylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11104469.png)
![2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B11104484.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-5-chloro-2-hydroxybenzamide](/img/structure/B11104489.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B11104492.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B11104507.png)
